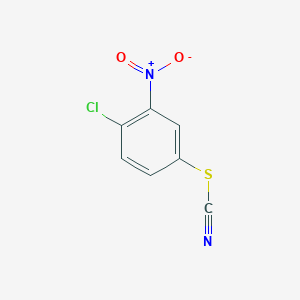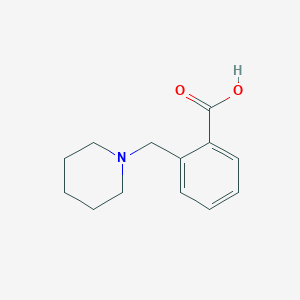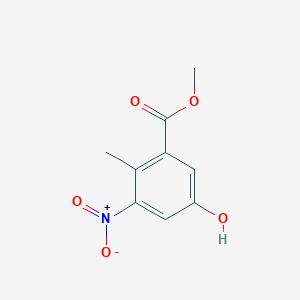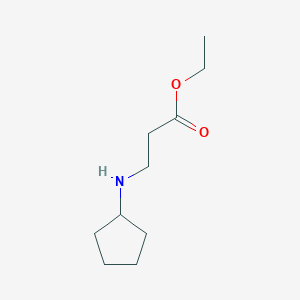![molecular formula C24H27NO5 B1322912 (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 266359-42-6](/img/structure/B1322912.png)
(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid" is a highly substituted pyrrolidine derivative. Pyrrolidine derivatives are of significant interest due to their presence in various bioactive molecules and pharmaceuticals. The tert-butoxy group is a common protecting group in organic synthesis, often used due to its steric bulk and ease of removal under acidic conditions. The fluorenylmethoxy carbonyl (Fmoc) group is widely used in peptide synthesis as a temporary amino-protecting group because it can be removed under mild base conditions, thus protecting the amino acid while allowing other reactions to proceed.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through a one-step continuous flow process, as demonstrated in the synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones . This method utilizes the HBr generated in the Hantzsch reaction to hydrolyze tert-butyl esters in situ, providing the corresponding acids in a single microreactor. This technique could potentially be adapted for the synthesis of the compound , given its structural similarity to the pyrrolidine derivatives mentioned.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with the potential for multiple stereocenters. For example, the compound "(2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate" has been studied for its absolute structure using diffraction, CD spectroscopy, and theoretical calculations . This approach could be applied to determine the absolute structure of "(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid," ensuring the correct stereochemistry is achieved in the synthesis.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can vary depending on the substituents present. The tert-butoxy group is known to be a good leaving group under acidic conditions, which could be exploited in further chemical transformations. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection in multi-step syntheses. The synthesis and subsequent reactions of similar compounds, such as "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid," which also contains a tert-butoxy carbonyl group, could provide insights into the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and molecular conformation. For instance, "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid" adopts an envelope conformation, and intermolecular hydrogen bonds link the molecules into chains in the crystal structure . These structural features can affect properties such as solubility, melting point, and reactivity. Understanding the conformation and intermolecular interactions of "(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid" would be crucial for predicting its behavior in various solvents and reactions.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Methods : The compound has been utilized in the synthesis of various complex molecules. For example, in the synthesis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, similar tert-butoxycarbonyl compounds were used, highlighting the role of such compounds in chemical synthesis (Naveen et al., 2007).
Crystal Structure Studies : In the context of crystallography, related tert-butoxycarbonyl compounds have been characterized using X-ray diffraction, underlining their importance in structural analysis of chemical compounds (Naveen et al., 2007).
Medicinal Chemistry
Influenza Neuraminidase Inhibitors : Compounds with similar structure have been investigated for their inhibitory activity against influenza neuraminidase, showcasing their potential in antiviral drug development (Wang et al., 2001).
Solid-Phase Peptide Synthesis : The compound has been used in the synthesis of peptides, such as in the preparation of polo-box domain-binding peptides, which is significant in the study of signal transduction pathways (Liu et al., 2009).
Chemical Protection and Modification
- Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a part of the compound, is used for the protection of hydroxy-groups in chemical synthesis, illustrating its role in protecting functional groups during reactions (Gioeli & Chattopadhyaya, 1982).
Stereochemistry and Enantiomeric Synthesis
Enantiomerically Pure Diaminobutyric Acids : The compound has been used in the preparation of enantiomerically pure diaminobutyric acids, emphasizing its role in the synthesis of stereochemically complex molecules (Schmidt et al., 1992).
Absolute Structure Determination : Similar compounds have been synthesized and analyzed for their absolute structure, contributing to the field of chiral chemistry (Wang et al., 2019).
Additional Applications
Liquid Scintillators : Derivatives of the compound have been explored for their use in liquid scintillators, demonstrating its potential in analytical chemistry (Barnett et al., 1960).
Surface Functional Group Analysis : The compound's derivatives have been used in chemical derivatisation for the identification of surface functional groups in materials science (Popat et al., 1995).
Propriétés
IUPAC Name |
(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-24(2,3)30-20-12-13-25(21(20)22(26)27)23(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-21H,12-14H2,1-3H3,(H,26,27)/t20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOQXZRPBAMOGM-SFTDATJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
CAS RN |
266359-42-6 |
Source


|
| Record name | (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


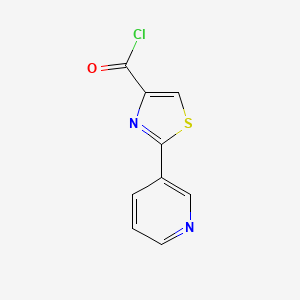

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)

